![molecular formula C9H6BrNO3 B12867479 2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a bromomethyl group and a carboxylic acid group. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid typically involves the bromination of benzo[d]oxazole derivatives. One common method includes the reaction of benzo[d]oxazole-5-carboxylic acid with bromomethyl reagents under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzoxazole derivatives.
Oxidation Reactions: Formation of oxidized benzoxazole derivatives.
Reduction Reactions: Formation of reduced benzoxazole derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzoxazole ring can interact with various biological pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antimicrobial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Chloromethylbenzo[d]oxazole: Similar in structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromomethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C9H6BrNO3 |
|---|---|
Poids moléculaire |
256.05 g/mol |
Nom IUPAC |
2-(bromomethyl)-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-4-8-11-6-3-5(9(12)13)1-2-7(6)14-8/h1-3H,4H2,(H,12,13) |
Clé InChI |
VTGJZNGAHLCTPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)N=C(O2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


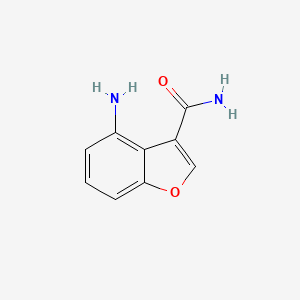
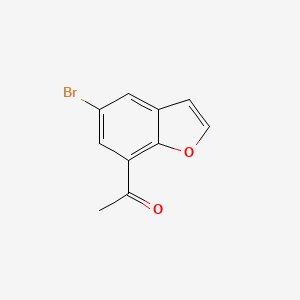

![9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B12867422.png)
![3-(2-(3-(2-Fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-2-oxoethyl)isoindolin-1-one](/img/structure/B12867423.png)
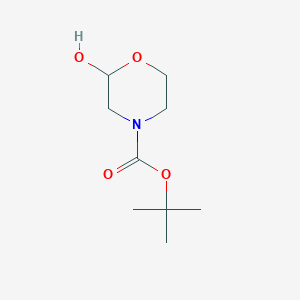
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12867429.png)
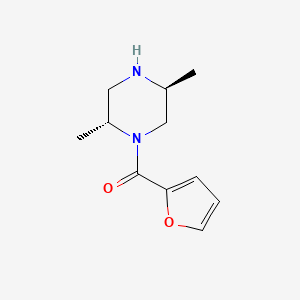
![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)
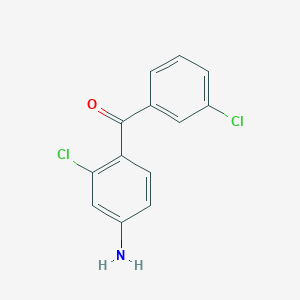
![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)
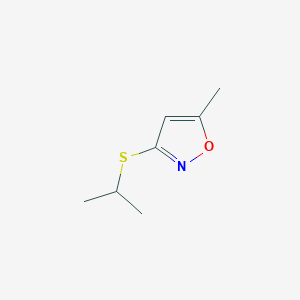
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)

